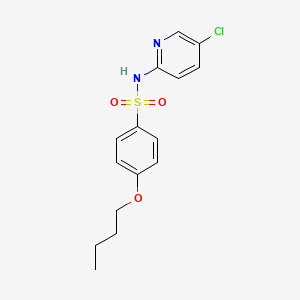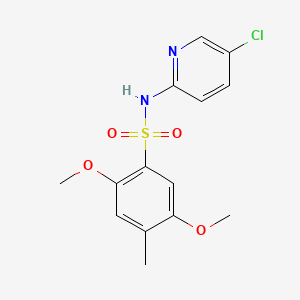![molecular formula C12H12Br2N2O2S B602924 1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene CAS No. 1206138-30-8](/img/structure/B602924.png)
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene: is a complex organic compound that features a benzene ring substituted with two bromine atoms and a sulfonyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene typically involves multiple steps, starting from readily available precursors
Bromination: The initial step involves the bromination of a benzene derivative using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This results in the formation of 1,4-dibromobenzene.
Sulfonylation: The next step is the introduction of the sulfonyl group. This can be achieved by reacting 1,4-dibromobenzene with a sulfonyl chloride derivative in the presence of a base such as pyridine.
Imidazole Attachment: The final step involves the attachment of the imidazole ring. This can be done by reacting the sulfonylated intermediate with 2-ethyl-4-methylimidazole under suitable conditions, such as heating in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and imidazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but lacks the sulfonyl and imidazole groups.
1,4-Dibromo-2-methylbenzene: Similar but with only one methyl group and no sulfonyl or imidazole groups.
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene: Similar but with different substituents on the benzene ring.
Uniqueness
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene is unique due to the presence of both the sulfonyl group and the imidazole ring, which confer specific chemical and biological properties. These features make it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
1206138-30-8 |
|---|---|
Molecular Formula |
C12H12Br2N2O2S |
Molecular Weight |
408.11g/mol |
IUPAC Name |
1-(2,5-dibromophenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C12H12Br2N2O2S/c1-3-12-15-8(2)7-16(12)19(17,18)11-6-9(13)4-5-10(11)14/h4-7H,3H2,1-2H3 |
InChI Key |
RDJSZRBGXJIQKF-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


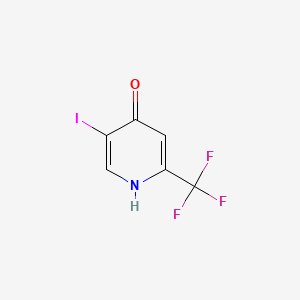
![[(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602845.png)

![4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B602847.png)
![[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B602848.png)
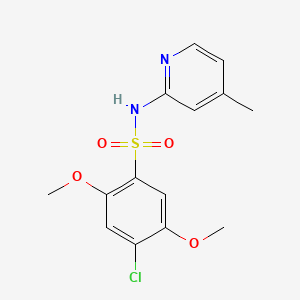
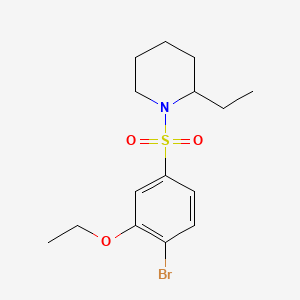
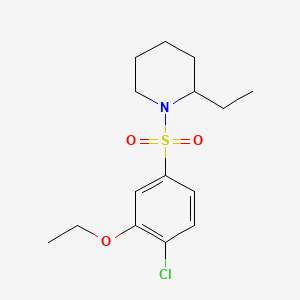
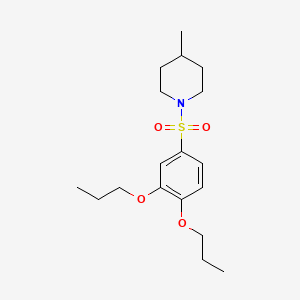
![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602859.png)
![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602860.png)
![[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602862.png)
